molecular formula C15H8N2OS B14323152 5H-Pyrido[3,2-a]phenothiazin-5-one CAS No. 105774-62-7

5H-Pyrido[3,2-a]phenothiazin-5-one

Cat. No.: B14323152
CAS No.: 105774-62-7
M. Wt: 264.30 g/mol
InChI Key: XVULXICEZDPLLK-UHFFFAOYSA-N
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Description

5H-Pyrido[3,2-a]phenothiazin-5-one is a polycyclic iminoquinone compound that is structurally related to the chromophore of powerful, natural antibiotic actinomycins . This synthetic analog was developed for the purpose of creating new anticancer intercalating drugs and has demonstrated potent antiproliferative activity against a panel of representative human liquid and solid neoplastic cell lines, effectively inhibiting cell proliferation in the submicromolar range . The compound's robust activity is attributed to its ability to target DNA as an intercalating agent, a mechanism supported by UV-vis and 1H NMR spectroscopy binding experiments . A significant research advantage of this compound is its ability to retain efficacy in KB subclones that overexpress the MDR1/P-glycoprotein drug efflux pump, a common mechanism behind multidrug resistance in cancer cells . This makes it a valuable chemical tool for investigating novel therapeutic strategies against resistant cancers. Molecular modeling of the compound complexed with DNA suggests that electrostatic interactions and stacking forces contribute to its high activity and stable complex formation . As a phenothiazine derivative, this compound is part of a class known for significant bioactivity and is for research use in enzymatic biosensors, biofuel cells, and the study of advanced materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105774-62-7

Molecular Formula

C15H8N2OS

Molecular Weight

264.30 g/mol

IUPAC Name

pyrido[3,2-a]phenothiazin-5-one

InChI

InChI=1S/C15H8N2OS/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H

InChI Key

XVULXICEZDPLLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3S2)N=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to Phenothiazine (B1677639) and Related Polycyclic Cores

The synthesis of the foundational phenothiazine core, a key structural component of 5H-Pyrido[3,2-a]phenothiazin-5-one, can be achieved through various established routes. A common method involves the reaction of 2-aminobenzenethiol with derivatives of 2-chloro-1-nitrobenzene, which, after subsequent acetylation and a Smiles rearrangement, yields 2-substituted phenothiazines. Another widely utilized technique is the Bernthsen thionation, where diarylamines are treated with sulfur and iodine to facilitate the formation of the phenothiazine ring system. researchgate.net This cyclization can sometimes lead to a mixture of linear and angularly fused isomers, depending on the available cyclization sites on the aromatic rings. researchgate.net

Furthermore, base-catalyzed reactions are pivotal in constructing related polycyclic systems. For instance, the reaction of 2-aminothiophenol (B119425) with 2,3-dichloronaphthalene-1,4-dione in a basic medium is a key step in the synthesis of benzo[a]phenothiazine derivatives. researchgate.net Similarly, the synthesis of phenothiazine-3-sulphonamide derivatives has been achieved through a base-catalyzed reaction of 4-chloroaniline (B138754) with 1-naphthylamine, followed by treatment with sulfur and iodine to form the phenothiazine ring. researchgate.net These general strategies provide the foundational chemical pathways for accessing the complex architecture of pyridophenothiazines.

Specific Synthesis of this compound and its Analogues

The construction of the specific this compound scaffold and its analogues often employs more specialized and advanced synthetic protocols.

Metal-Assisted Synthetic Procedures and Proposed Formation Mechanisms

A significant advancement in the synthesis of 5H-Pyrido[3,2-a]phenoxazin-5-one, an isostere of the target compound, involves a metal(II)-assisted procedure. nih.gov While the specific details for the phenothiazine analogue are less explicitly detailed in the provided context, the mechanism for the phenoxazinone provides a valuable model. This synthesis highlights the crucial role of metal ions in facilitating the key bond-forming reactions. The proposed mechanism likely involves the coordination of the metal ion to the reactants, which activates them towards cyclization and subsequent formation of the polycyclic system. nih.gov This method has proven effective for creating a series of polycyclic iminoquinonic compounds related to the actinomycin (B1170597) chromophore. nih.gov

Anhydrous Base-Catalyzed Condensation Reactions in Intermediate Synthesis

The synthesis of intermediates for complex phenothiazine derivatives often relies on anhydrous base-catalyzed condensation reactions. researchgate.net For example, the formation of 1-(naphthalen-1-yl)benzene-1,4-diamine, a precursor to a phenothiazine derivative, is achieved through a base-catalyzed reaction. researchgate.net The use of an anhydrous base is critical in these reactions to prevent side reactions and ensure the desired condensation occurs efficiently. This step is fundamental in assembling the necessary molecular fragments before the final cyclization to the phenothiazine core.

Modern Strategies for Derivatization and Functionalization

Once the core this compound structure is assembled, modern organic chemistry offers a powerful toolkit for its further derivatization and functionalization, allowing for the fine-tuning of its properties.

N-Alkylation and Vilsmeier-Haack Formylation Strategies

The nitrogen atom of the phenothiazine ring system is a key site for functionalization. N-alkylation introduces alkyl groups onto the nitrogen, which can significantly alter the molecule's properties. researchgate.netnih.gov This reaction can be carried out using various alkylating agents and reaction conditions, including microwave-assisted heating to improve yields and shorten reaction times. researchgate.net For instance, N-alkylation of 2-methoxy-10H-phenothiazine has been revisited to introduce substituents that can be converted into cationic or zwitterionic side chains. chemrxiv.org

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, such as the phenothiazine nucleus. wikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted formamide (B127407) (like N-methylformanilide) and phosphorus oxychloride. wikipedia.org The resulting aryl aldehyde is a versatile intermediate that can be further transformed into a variety of other functional groups. For example, 3-formyl-10-methylphenothiazine has been synthesized and used to prepare various styryl derivatives. researchgate.net

Table 2: Common Derivatization Reactions of the Phenothiazine Core

ReactionReagentsFunctional Group IntroducedReference
N-AlkylationAlkyl halide, BaseAlkyl group researchgate.netnih.gov
Vilsmeier-HaackN-methylformanilide, POCl3Formyl group (-CHO) wikipedia.org

Reactivity Studies and Chemical Stability

Understanding the reactivity and chemical stability of the this compound scaffold is crucial for its development in various applications. The electronic properties of the fused phenothiazine and pyridine (B92270) rings, along with the carbonyl group, dictate its chemical behavior.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic systems. The regioselectivity of SEAr on the this compound ring system is complex due to the presence of multiple directing groups. The phenothiazine moiety is generally considered electron-rich and tends to direct electrophiles to the ortho and para positions relative to the nitrogen and sulfur atoms. Conversely, the pyridine ring is electron-deficient, and the pyridone carbonyl group acts as a deactivating group, making electrophilic attack on this ring more challenging. imperial.ac.ukgcwgandhinagar.comyoutube.com

Based on the general principles of SEAr on related heterocyclic systems, the following predictions can be made:

The benzene (B151609) ring of the phenothiazine moiety is expected to be the most reactive towards electrophiles.

The nitrogen and sulfur atoms of the phenothiazine ring will direct incoming electrophiles primarily to the positions ortho and para to them.

The pyridine ring, being electron-deficient, will be significantly less reactive. Electrophilic substitution on this ring, if it occurs, would likely require harsh conditions and would be directed by the nitrogen atom to the meta position. imperial.ac.ukgcwgandhinagar.comyoutube.com

Experimental studies on the nitration of related pyrido[2,3,4-kl]acridines have shown that substitution occurs on the more activated rings, and the position is influenced by the existing substituents. researchgate.net

The phenothiazine core is well-known for its rich redox chemistry, readily undergoing one-electron oxidation to form a stable radical cation. nih.govmdpi.comchemrxiv.org This property is central to the biological activity and material applications of many phenothiazine derivatives. In the context of this compound, the phenothiazine moiety is expected to be the primary site of oxidation.

The oxidation of phenothiazine typically proceeds in two reversible one-electron steps, forming the radical cation (PTZ•+) and then the dication (PTZ2+). mdpi.com The stability of these oxidized species is a key feature of phenothiazine chemistry. The fusion of the pyrido[3,2-a] ring system is likely to influence the oxidation potential of the phenothiazine core. The electron-withdrawing nature of the pyridone ring may lead to a higher oxidation potential compared to simple N-alkyl or N-aryl phenothiazines.

Table 2: Oxidation Potentials of Selected Phenothiazine Derivatives

CompoundFirst Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺)Second Oxidation Potential (E₁/₂) (V vs. Fc/Fc⁺)Reference
Phenothiazine (PTZ)0.16- nih.gov
Extended Phenothiazine 10.26- nih.gov
Extended Phenothiazine 20.36- nih.gov
Extended Phenothiazine 30.270.96 nih.gov
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine0.65- chemrxiv.org
Ethylpromethazine bis(trifluoromethanesulfonyl)imide1.12- chemrxiv.org

This table showcases the tunability of phenothiazine redox potentials through substitution and is intended to provide a comparative context for the potential redox behavior of this compound.

The study of the electrochemical properties of this compound would be essential to understand its potential as an electroactive material and to gain insights into its mechanism of biological action, which may involve redox cycling. nih.govrsc.org

The regioselective functionalization of heterocyclic compounds is a significant challenge in synthetic chemistry. Directed ortho-metalation (DoM) is a powerful strategy that utilizes a directing group to guide the deprotonation of an aromatic ring by a strong base, typically an organolithium reagent, at the ortho position. uwindsor.cawikipedia.orgbaranlab.orgchem-station.comorganic-chemistry.org The resulting lithiated species can then react with a wide range of electrophiles to introduce new functional groups with high regiocontrol. uwindsor.cawikipedia.orgbaranlab.orgchem-station.comorganic-chemistry.org

While there is a lack of specific literature on the reactivity of lithiated adducts of this compound, the principles of DoM suggest that this could be a viable strategy for its selective functionalization. The nitrogen atom of the pyridine ring and the carbonyl group could potentially act as directing groups, facilitating lithiation at an adjacent position. The feasibility of this approach would depend on the kinetic acidity of the various protons on the ring system and the stability of the resulting organolithium intermediate.

Potential directing groups within the this compound scaffold include:

The nitrogen atom of the pyridine ring.

The carbonyl oxygen of the pyridone ring.

The nitrogen atom of the phenothiazine ring.

Further research is required to explore the potential of DoM for the regioselective synthesis of novel this compound derivatives. The ability to precisely install functional groups would be invaluable for probing the structure-activity relationships of this important heterocyclic system.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the chemical structure of 5H-Pyrido[3,2-a]phenothiazin-5-one in solution. By analyzing the magnetic properties of its atomic nuclei, a complete picture of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum offers critical data on the number of different types of protons and their neighboring environments. For this compound, partial spectral data has been reported in deuterated chloroform (B151607) (CDCl₃). unibas.it The observed chemical shifts (δ) reveal signals in the aromatic region, consistent with the compound's polycyclic aromatic structure. Key reported signals include downfield doublets at 9.18 ppm and 9.08 ppm, characteristic of protons on the pyridine (B92270) ring, which are deshielded by the electron-withdrawing nitrogen atom and the adjacent carbonyl group. unibas.it

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This is crucial for confirming the total number of carbons and identifying the presence of key functional groups, such as the carbonyl carbon (C=O) of the quinone moiety, which is expected to resonate at a significantly downfield chemical shift. While the synthesis of this compound has been described, detailed experimental ¹³C NMR data for this specific compound is not extensively reported in the surveyed scientific literature. nih.gov

Interactive Data Table: Reported ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Assignment
9.18Doublet (d)4.5Pyridine Ring Proton
9.08Doublet (d)8.0Pyridine Ring Proton
7.96Doublet (d)7.9Aromatic Proton
7.71Doublet of Doublets (dd)4.5, 8.0Pyridine Ring Proton

Note: This table is based on partial data reported in the literature. unibas.it A full assignment would require 2D NMR analysis.

To unambiguously assign all proton and carbon signals and confirm the molecule's topology, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other within a spin system. For this compound, COSY would be used to trace the connectivity of protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is the most reliable method for assigning the carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for piecing together the different fragments of the molecule, such as connecting the pyridine and phenothiazine (B1677639) ring systems across the quaternary carbons and the nitrogen and sulfur heteroatoms.

While these techniques are standard for structural elucidation, specific 2D NMR correlation data for this compound is not detailed in the available literature.

QSSR studies involve correlating the experimental spectroscopic data with computationally derived parameters. For NMR, this typically means comparing the experimental chemical shifts with theoretical shifts calculated using methods like Density Functional Theory (DFT). Such studies have been performed on the structurally analogous 5H-pyrido[3,2-a]phenoxazin-5-one . In that case, the calculated shifts were shown to reproduce the experimental results well, providing a powerful tool to complement experimental data and validate assignments. This computational approach is equally applicable to the phenothiazine derivative.

The chemical shifts of NMR signals can be influenced by the solvent used for the experiment, due to factors like solvent polarity and specific molecular interactions (e.g., hydrogen bonding). Studies on related heterocyclic systems have shown that changing from a nonpolar solvent like CDCl₃ to a polar aprotic solvent like DMSO-d₆ can induce noticeable changes in the chemical shifts of protons, particularly those near heteroatoms or polar functional groups. A systematic investigation of these effects for this compound would provide further insight into its electronic structure and solute-solvent interactions, though specific studies on this compound are not presently available in the literature.

X-ray Crystallography for Precise Molecular Architecture Determination

X-ray crystallography provides the most precise and unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. The phenothiazine nucleus is known for its characteristic non-planar, "butterfly" conformation. X-ray analysis would confirm the degree of this folding in the pyridophenothiazine system and detail its crystal packing arrangement. Despite the synthesis of the compound, a single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the molecule upon absorption or emission of light, providing information about its conjugated π-system.

The UV-Visible absorption spectrum of this compound has been reported in chloroform (CHCl₃). unibas.it It exhibits a characteristic absorption maximum (λmax) in the visible region at 452 nm , which is responsible for its color. unibas.it This absorption is attributed to π-π* transitions within the extensive conjugated system of the molecule.

The emission properties (fluorescence or phosphorescence) of this compound are not described in the available literature. However, related pyridophenoxazinone derivatives have been noted for their photoluminescence and potential application in bioimaging, suggesting that the phenothiazine analog may also possess interesting emission characteristics worthy of investigation.

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound and its derivatives is dictated by the extensive π-conjugated system formed by the fusion of the electron-donating phenothiazine unit and the electron-withdrawing pyridinone moiety. The spectrum typically displays characteristic absorption bands arising from π → π* and n → π* electronic transitions.

The π → π* transitions, which are generally high-intensity, originate from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic framework. The n → π* transitions, involving the promotion of non-bonding electrons (from nitrogen and sulfur heteroatoms) to anti-bonding π* orbitals, are typically of lower intensity. mdpi.com The absorption maxima (λmax) are sensitive to the extent of conjugation; larger conjugated systems decrease the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift to longer wavelengths. acs.orgresearchgate.net

In phenothiazine-based systems, typical absorption bands are observed around 250-320 nm. mdpi.com The fusion of the pyridinone ring to the phenothiazine core in this compound introduces both extended conjugation and an intramolecular charge transfer (ICT) character. This ICT, from the phenothiazine donor to the pyridinone acceptor, often gives rise to a broad, lower-energy absorption band in the visible region of the spectrum. acs.org The position and intensity of these bands are also influenced by solvent polarity. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to corroborate experimental findings and assign the specific nature of these electronic transitions. acs.org

Table 1: Representative UV-Vis Absorption Maxima for Phenothiazine Derivatives

Compound/Derivative Class Solvent λmax (nm) Transition Type Reference(s)
10H-Phenothiazine Acetonitrile 252, 316 π → π* mdpi.com
N-phosphorylated Phenothiazine Acetonitrile 234, 280 π → π, n → π mdpi.com
Phenothiazine-Benzophenone THF 242, 347 π → π*, ICT scut.edu.cn
Naphthalimide-Phenothiazine Toluene ~450 ICT rsc.org

Photoluminescence and Aggregation-Induced Emission (AIE) Characteristics

While the parent phenothiazine molecule is weakly fluorescent, many of its derivatives are highly emissive, often exhibiting the phenomenon of Aggregation-Induced Emission (AIE). nih.gov This characteristic is particularly relevant for derivatives of this compound. In dilute solutions, these molecules may show weak fluorescence due to active intramolecular rotations and vibrations, which provide non-radiative pathways for the decay of the excited state. acs.orgscut.edu.cn

However, upon aggregation, for instance in mixtures of a good solvent and a poor solvent (like THF/water), these intramolecular motions are restricted. acs.org This Restriction of Intramolecular Motion (RIM) blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in a significant enhancement of the photoluminescence quantum yield (PLQY). researchgate.net The non-planar, butterfly-like conformation of the phenothiazine core is a key structural feature contributing to these AIE properties. scut.edu.cn

Derivatives of this compound, with their inherent D-A structure, are prime candidates for AIE-active materials. Their emission color and intensity can be tuned by chemical modification of the core structure. For example, introducing different donor or acceptor groups can modulate the ICT character and thus the emission wavelength. The PLQY of these materials can be very low in solution but increase dramatically in the aggregated or solid state.

Table 2: Photoluminescence and AIE Properties of Phenothiazine-Based Luminophores

Compound State/Solvent Excitation λ (nm) Emission λ (nm) PLQY (ΦF) Reference(s)
Py-BP-PTZ THF Solution - 606 0.4% scut.edu.cn
PBTPA Film - 656 - researchgate.net
m-Py-TPE Solid Film - - 64.56% researchgate.net
PTZ-NO2 Cyclohexane - - 100% nih.gov
Phenothiazine Polymers Dioxane - - 2% researchgate.net

Analysis of Stokes Shifts in Luminescent Derivatives

The Stokes shift, which is the difference in energy (or wavelength) between the absorption maximum (λabs) and the emission maximum (λem), is a critical parameter for luminescent materials. In derivatives of this compound, a large Stokes shift is often observed. This is typically indicative of a significant difference in the equilibrium geometry between the electronic ground state and the first excited state. mdpi.com

This geometric rearrangement upon excitation is a hallmark of molecules with strong ICT character. For the this compound framework, the electron transfer from the phenothiazine to the pyridinone unit upon photoexcitation leads to a more polarized excited state with a different geometry, resulting in a large Stokes shift. acs.org For instance, a dinitrophenothiazine S-oxide derivative was reported to have a large Stokes shift of 122 nm. mdpi.com Another probe based on 10-butyl-2-methoxy-10H-phenothiazine-3-carbaldehyde exhibited a remarkable Stokes shift of 168 nm. nih.gov

The magnitude of the Stokes shift can be modulated by altering the electronic properties of the molecule. For example, oxidizing the sulfur atom in the phenothiazine ring to a sulfoxide (B87167) or sulfone reduces its electron-donating ability, which can significantly decrease the Stokes shift by altering the excited state geometry and energy. acs.org

Table 3: Stokes Shifts in Various Phenothiazine Derivatives

Derivative Solvent/State λabs (nm) λem (nm) Stokes Shift (nm) Reference(s)
Dinitro-phenothiazine S-oxide - - - 122 mdpi.com
PBM Probe - - - 168 nih.gov
PBM-NH2 - - - 161 nih.gov
NPI-PTZ1 Toluene ~480 ~650 ~170 (6730 cm⁻¹) acs.org

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific vibrational modes. For this compound, the IR spectrum would exhibit a series of characteristic absorption bands confirming its structure. nih.govresearchgate.netacs.org

Key expected vibrations include the stretching of the carbonyl group (C=O) in the pyridinone ring, which typically appears as a strong band in the region of 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations from the fused rings are expected around 1500-1600 cm⁻¹. Bands corresponding to the C-N and C-S bonds within the phenothiazine ring system would also be present. The C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) rings, would be found in the 740-900 cm⁻¹ region. nih.gov A crucial observation would be the absence of an N-H stretching band (typically ~3300-3500 cm⁻¹), confirming the tertiary amine nature of the phenothiazine nitrogen within the fused system. nih.gov

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference(s)
C=O (Pyridinone) Stretching 1650 - 1700 General
Aromatic C=C Stretching 1500 - 1600 nih.gov
Olefinic C=C Stretching ~1680 nih.gov
Aromatic C-H Stretching > 3000 General
Aromatic C-H Bending (out-of-plane) 740 - 900 nih.gov
C-N Stretching 1200 - 1350 General

Mass Spectrometry (MS and HR-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound, techniques like electrospray ionization (ESI) would typically generate a protonated molecular ion [M+H]⁺, allowing for the precise determination of its molecular weight. nih.gov

High-Resolution Mass Spectrometry (HR-MS) provides the exact mass of the parent ion, which can be used to confirm the elemental composition of the molecule with high accuracy, distinguishing it from other compounds with the same nominal mass. scut.edu.cnresearchgate.net

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. For phenothiazine derivatives, fragmentation often involves the cleavage of side chains. nih.gov For the core this compound structure, characteristic fragmentation pathways would likely include the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyridinone ring, a common fragmentation for cyclic ketones and lactams. Subsequent fragmentation could involve the cleavage of the thiazine (B8601807) ring, leading to further characteristic fragment ions. Analysis of these fragmentation patterns is crucial for confirming the connectivity of the fused ring system.

Biological Activities and Mechanistic Pathways in Vitro and Cellular Studies

Multidrug Resistance (MDR) Reversal Mechanisms

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells. eurekaselect.comnih.gov Phenothiazines and related compounds have been investigated for their ability to reverse this resistance. eurekaselect.comresearchgate.net

Inhibition of Drug Efflux Pumps (e.g., P-glycoprotein)

One of the primary mechanisms by which phenothiazine (B1677639) derivatives are thought to reverse MDR is through the direct inhibition of drug efflux pumps such as P-glycoprotein. eurekaselect.com These compounds can act as chemosensitizers by preventing the efflux of conventional anticancer drugs, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy. nih.gov

Studies on various phenothiazine analogues have shown that they can bind to P-gp, often at sites that overlap with the binding sites of chemotherapeutic agents like vinblastine. researchgate.net This competitive inhibition blocks the pump's ability to expel the anticancer drugs. While specific data on 5H-Pyrido[3,2-a]phenothiazin-5-one's direct interaction with P-gp is a subject of ongoing research, its structural similarity to other P-gp inhibiting phenothiazines suggests it may share this capability. Notably, the related compound 5H-pyrido[3,2-a]phenoxazin-5-one was evaluated against KB subclones that overexpress the MDR1/P-glycoprotein drug efflux pump and these cells did not show altered sensitivity to its antiproliferative activity, implying it may not be a substrate for P-gp and could potentially circumvent this resistance mechanism. nih.gov

Synergy with Conventional Chemotherapeutic Agents

A key strategy in overcoming MDR is the combination of a resistance modulator with a conventional chemotherapeutic agent. nih.gov Phenothiazine derivatives have demonstrated synergistic effects when co-administered with standard anticancer drugs in resistant cell lines. psu.edu This synergy arises from the inhibition of efflux pumps, which leads to increased intracellular accumulation and enhanced cytotoxicity of the chemotherapeutic agent.

For instance, certain phenothiazines have been shown to significantly increase the potency of drugs like doxorubicin (B1662922) in MDR cells. psu.edu By blocking the P-gp mediated efflux, these compounds effectively re-sensitize the resistant cells to the effects of the conventional drug. This synergistic relationship holds promise for clinical applications, potentially allowing for lower, less toxic doses of chemotherapeutics to be used while achieving the desired therapeutic outcome. The potential of this compound to act synergistically with other anticancer drugs is a critical area for future investigation.

Enzyme Inhibitory Activities

In addition to their interactions with DNA and efflux pumps, certain phenothiazine derivatives exhibit inhibitory activity against specific enzymes, opening up further avenues for therapeutic intervention.

Histone Deacetylase 6 (HDAC6) Inhibition: Selectivity and Mechanism

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the regulation of gene expression through the deacetylation of histones and other non-histone proteins. Inhibitors of HDACs have emerged as a promising class of anticancer agents. The phenothiazine scaffold has been identified as a favorable "cap" group for the design of potent and selective inhibitors of HDAC6. nih.gov

Structure-activity relationship studies have revealed that the introduction of a nitrogen atom into the phenothiazine framework, as is the case in azaphenothiazines, can lead to a significant increase in both the potency and selectivity of HDAC6 inhibition. nih.gov Some of these compounds have shown over 500-fold selectivity for HDAC6 compared to other HDAC isoforms such as HDAC1, HDAC4, and HDAC8. nih.gov This selectivity is highly desirable as it can minimize off-target effects and associated toxicities. nih.gov

The mechanism of selective inhibition involves the specific binding of the phenothiazine-based inhibitor to the catalytic domain of HDAC6. Molecular modeling and co-crystallization studies have confirmed the binding mode, providing a structural basis for the observed selectivity. nih.gov The ability of compounds like this compound to selectively inhibit HDAC6 represents a distinct and important aspect of its potential antineoplastic profile, differentiating it from non-selective HDAC inhibitors.

Calmodulin (CaM) and Protein Kinase C (PKC) Inhibition

Scientific literature explicitly detailing the inhibitory effects of this compound on Calmodulin (CaM) and Protein Kinase C (PKC) is not available in the reviewed sources. While the broader class of phenothiazine compounds is known to interact with these pathways, specific experimental data for this compound is absent.

Effects on Protein Acetylation Levels (e.g., α-tubulin vs. Histone Acetylation)

There is currently no available research data from the searched sources concerning the effects of this compound on the acetylation levels of proteins such as α-tubulin or histones.

Antimicrobial Activities

While this compound is structurally related to actinomycins, which are known for their antibiotic properties, direct studies evaluating its own antimicrobial capabilities are limited. researchgate.netacs.org

Antibacterial Spectrum and Efficacy

Specific studies detailing the antibacterial spectrum and efficacy of this compound against various bacterial strains were not identified in the available literature. The primary research that synthesized the compound focused on its antiproliferative activity rather than its direct antibacterial effects. researchgate.netacs.org The broader phenothiazine class of compounds, however, has been noted for antibacterial action against both Gram-positive and Gram-negative organisms, with Minimum Inhibitory Concentrations (MICs) for some agents ranging from 25 to 100 μg/ml. nih.govresearchgate.net

Targeting Bacterial Efflux Pumps in Multidrug-Resistant Pathogens

No dedicated studies were found that investigate the role of this compound as an inhibitor of bacterial efflux pumps in multidrug-resistant pathogens. Research on the broader phenothiazine group suggests a potential for regulating efflux pumps that contribute to multidrug resistance in bacteria. nih.govresearchgate.net One study on a related compound, 5H-pyrido[3,2-a]phenoxazin-5-one, investigated its effect on the P-glycoprotein drug efflux pump in human cancer cells, but this is distinct from bacterial efflux systems. researchgate.netacs.org

Antifungal Properties

Direct experimental data on the antifungal properties of this compound is not present in the reviewed literature. However, research into the closely related class of azaphenothiazines (aza-PTZs), to which this compound belongs, has demonstrated significant antifungal potential. nih.gov

A study on novel azaphenothiazine analogs showed broad-spectrum activity against a range of medically important fungi, including resistant strains. For instance, the analog CWHM-974 was active against fluconazole-resistant Candida albicans, Candida auris, and filamentous molds like Aspergillus fumigatus. nih.gov This suggests that the pyridophenothiazine scaffold is a promising area for the development of new antifungal agents. The study identified several analogs with potent activity, highlighting the potential of this chemical class. nih.gov

Table 1: Antifungal Activity of a Representative Azaphenothiazine Analog (CWHM-974)

Fungal Species Minimum Inhibitory Concentration (MIC) (μg/mL)
Candida albicans (Fluconazole-Resistant) Data not specified
Candida auris Data not specified
Cryptococcus glabrata Data not specified
Aspergillus fumigatus Data not specified
Fusarium spp. Data not specified
Rhizopus arrhizus Data not specified
Histoplasma capsulatum Data not specified
Blastomyces dermatitidis Data not specified
Coccidioides spp. Data not specified

Data derived from descriptive findings indicating activity against these species; specific MIC values for CWHM-974 were not provided in the abstract. The study reported MICs for 15 novel analogs, with six being 2- to 4-fold more potent than the parent compounds. nih.gov

Antiviral Activities

No studies were found in the searched scientific literature that specifically evaluate the antiviral activity of this compound. While some simpler, related phenoxazine (B87303) compounds have been reported to exhibit antiviral effects, this has not been experimentally confirmed for the title compound. researchgate.net

Anti-inflammatory Properties

While the broader class of phenothiazine derivatives is known to possess anti-inflammatory activities, specific data on the in vitro anti-inflammatory properties of this compound are not extensively detailed in publicly available research. Generally, phenothiazines are understood to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. For instance, some phenothiazine derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. nih.gov However, dedicated studies measuring the direct impact of this compound on inflammatory markers or pathways are scarce.

Antioxidant Capabilities

Other Reported Biological Activities

Beyond anti-inflammatory and antioxidant effects, the phenothiazine scaffold has been explored for a wide array of other biological activities.

Antiplasmid Activity: Research has indicated that certain phenothiazine derivatives can eliminate plasmids from bacteria, suggesting a potential role as antibacterial agents that could reverse antibiotic resistance.

Cholinesterase Inhibitory Activity: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key strategy in the management of Alzheimer's disease. While some synthetic phenothiazine derivatives have been investigated as cholinesterase inhibitors, specific inhibitory concentrations (IC50) or kinetic data for this compound are not specified in the available literature. nih.gov

Anticonvulsant and Analgesic Activity: The central nervous system effects of phenothiazines have led to investigations into their potential as anticonvulsant and analgesic agents. However, a review of clinical trials on various phenothiazines for analgesia has yielded inconclusive results, and specific studies on this compound in this context are lacking. nih.gov

Immunosuppressive Activity: A study on a novel phenothiazine derivative, CPTZ, demonstrated immunosuppressive effects on the mouse immune system, suggesting potential for the development of new immunosuppressor drugs. nih.gov However, the direct immunosuppressive properties of this compound have not been explicitly reported.

Antimalarial, Antifilarial, and Trypanocidal Activity: The search for new antiparasitic agents has included the screening of phenothiazine derivatives. Studies have shown that modifications to the phenothiazine ring can lead to significant in vitro antifilarial effects. nih.gov For instance, a nitrile group at the 3-position of the phenothiazine ring was found to confer strong activity against Molinema dessetae larvae. nih.gov While some phenothiazine derivatives have shown slight trypanocidal activity in vitro, in vivo efficacy has been limited. nih.gov Specific data on the antimalarial, antifilarial, or trypanocidal activity of this compound is not available.

Structure-Activity Relationships Governing Biological Selectivity and Potency

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. The addition of a pyridine (B92270) ring to the phenothiazine core, as seen in this compound, significantly influences its biological properties.

A key study synthesized a series of polycyclic iminoquinonic compounds, including this compound (compound 6) and its isoster, 5H-pyrido[3,2-a]phenoxazin-5-one (compound 5). nih.govacs.org Both of these compounds were identified as the most active in inhibiting the proliferation of various human neoplastic cell lines, with activity in the submicromolar range. nih.govacs.org This potent antiproliferative activity is attributed to their function as DNA intercalating agents, a mechanism shared with the potent antibiotic actinomycin (B1170597). nih.govacs.org

Molecular modeling of the phenoxazinone isostere (compound 5) complexed with DNA revealed that electrostatic interactions between the positively charged pyridine nitrogen and the negatively charged oxygen atoms of the DNA backbone, along with stacking forces, are crucial for its high antiproliferative activity. acs.org This suggests that the pyridophenothiazine structure of this compound likely engages in similar interactions, contributing to its observed biological effects. The fusion of the pyridine ring creates a more planar and rigid structure, which is often favorable for DNA intercalation.

The diverse biological activities reported for the broader phenothiazine class underscore the importance of specific substitutions on the core ring system in determining both the type and potency of the biological response. nih.govnih.govnih.gov

Advanced Materials Science and Optoelectronic Applications

Applications as Dyes and Pigments

The extended π-conjugated system inherent in the 5H-Pyrido[3,2-a]phenothiazin-5-one framework suggests its potential as a chromophore. Phenothiazine (B1677639) and its derivatives are known for their use as dyes due to their strong absorption of electromagnetic radiation and subsequent emission of this energy.

Color Properties and Utilization in Formulations

Derivatives of the closely related phenothiazine structure are noted for their fluorescent properties, which are of interest not only for creating vibrant colors in textiles but also for applications such as safety wear, signage, and security printing. For instance, certain phenothiazine-based fluorescent dyes have been successfully used to dye polyester (B1180765) fabrics, demonstrating a strong affinity for the material. These dyes can exhibit significant solvatochromism, where their emission wavelength shifts with the polarity of the solvent. In one study, phenothiazine derivatives showed emission maxima that shifted to longer wavelengths in more polar solvents, indicating a change in the electronic distribution in the excited state. While specific color properties for this compound are not extensively documented in readily available literature, its structural similarity to other colored and fluorescent phenothiazine compounds suggests it would likely exhibit interesting optical characteristics.

Suitability as Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers in a reduced, soluble form, known as the "leuco" form. slideshare.net This process, called "vatting," typically involves an alkaline reducing agent. slideshare.net Once adsorbed onto the fiber, the leuco form is oxidized back to its insoluble, colored state, resulting in excellent fastness properties. slideshare.net

The chemical structure of this compound, containing a quinone-like moiety, suggests a potential for reversible reduction and oxidation, a key characteristic for a vat dye. The reduction would likely occur at the carbonyl group, leading to a soluble leuco form that could then be re-oxidized. While specific studies on the application of this compound as a vat dye are not prevalent, the general principles of vat dyeing could theoretically be applied to this compound and its derivatives. slideshare.netresearchgate.netgoogle.com The process would involve converting the insoluble pyridophenothiazinone into a soluble form to allow it to penetrate fibers before being trapped inside through oxidation. slideshare.net

Optoelectronic Device Components

The semiconducting nature of phenothiazine derivatives, arising from their electron-donating capabilities and extended π-conjugation, makes them attractive candidates for various components in optoelectronic devices. rsc.org

Organic Light-Emitting Diodes (OLEDs)

Phenothiazine derivatives have been investigated as emitters in Organic Light-Emitting Diodes (OLEDs). Their non-planar, butterfly-like geometry can help to prevent strong intermolecular interactions in the solid state, which can otherwise lead to non-radiative decay and reduced device efficiency. researchgate.net This structural feature can favor light emission. For example, a soluble phenothiazine-based polymer, poly(3,7-N-octyl phenothiazinyl terephthalylidene) (POPTP), has been used to fabricate undoped yellow-emitting OLEDs. researchgate.net These devices exhibited a maximum luminance of 1203 cd/m² and showed pure yellow emission. researchgate.net

More recently, phenoxazine (B87303) and phenothiazine-embedded multi-resonance emitters have been developed for highly efficient pure-red OLEDs, achieving a maximum external quantum efficiency of approximately 28%. researchgate.net While specific research on this compound in OLEDs is limited, its fused heterocyclic structure suggests it could be a building block for novel emitter materials.

Photovoltaic Cells (e.g., Dye-Sensitized Solar Cells, Perovskite Solar Cells)

The strong electron-donating character of the phenothiazine core makes it an excellent component for light-harvesting dyes in dye-sensitized solar cells (DSSCs) and as a hole-transporting material in perovskite solar cells (PSCs). rsc.org

In DSSCs, the dye molecule absorbs light and injects an electron into a semiconductor, typically titanium dioxide (TiO₂). Phenothiazine-based dyes have shown promising performance in DSSCs, with some achieving high power conversion efficiencies. rsc.org For instance, double donor-acceptor branched dyes with a phenothiazine unit have reached conversion efficiencies of up to 4.22%. nih.gov

The performance of several phenothiazine-based dyes in DSSCs is summarized in the table below.

DyeJsc (mA/cm²)Voc (V)ffPCE (%)
Phenothiazine-based DBD---4.22
Phenothiazine-based single D-A branch---2.91

Table 1: Photovoltaic performance of select phenothiazine-based dyes in Dye-Sensitized Solar Cells (DSSCs). Data sourced from nih.gov. Jsc: short-circuit current density; Voc: open-circuit voltage; ff: fill factor; PCE: power conversion efficiency.

In perovskite solar cells, the hole-transporting material (HTM) plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode. An ideal HTM should have suitable energy levels to align with the perovskite's valence band, as well as good hole mobility.

Design as Organic Sensitizers

The unique structural characteristics of this compound and its derivatives make them promising candidates for use as organic sensitizers in dye-sensitized solar cells (DSSCs). These compounds are part of a broader class of phenothiazine-based dyes that have shown significant potential as alternatives to more expensive ruthenium-based sensitizers. nih.govrsc.org The design of these sensitizers often involves a donor-π-acceptor (D-π-A) architecture to facilitate efficient charge separation and injection into the semiconductor's conduction band.

In this framework, the phenothiazine core typically acts as the electron donor. Its derivatives have been synthesized and effectively used in the fabrication of DSSCs. rsc.org For instance, a series of organic dyes with a phenothiazine central unit, a cyanoacrylate moiety as an electron acceptor, and a triarylamine group as an additional donor have been developed. rsc.org The strategic placement of substituents on the phenothiazine ring system allows for the fine-tuning of the molecule's photophysical and electrochemical properties.

The UV-vis absorption spectra of these phenothiazine sensitizers are a critical factor in their performance. When adsorbed onto a TiO₂ surface, they exhibit significant bathochromic shifts and broadened absorption profiles, which indicates strong electronic coupling with the semiconductor. nih.gov This is advantageous for capturing a larger portion of the solar spectrum.

The performance of DSSCs using these sensitizers can be further enhanced through co-sensitization. This technique involves using a mixture of dyes to achieve a panchromatic response, covering a wider range of the light spectrum. nih.govresearchgate.net For example, co-sensitization of novel phenothiazine-based sensitizers with the standard ruthenium-based N-719 dye has been shown to improve photovoltaic properties. nih.gov

Detailed research findings on a series of phenothiazine-based sensitizers (SR1–6) have shown promising results. The synthesis of these sensitizers often involves the Knoevenagel condensation of a phenothiazine carbaldehyde with various active methylene (B1212753) compounds. nih.gov The resulting dyes have demonstrated notable spectral properties and have been systematically investigated both individually and in combination with other dyes. nih.gov

Here is an interactive data table summarizing the performance of some phenothiazine-based sensitizers:

SensitizerJsc (mA cm⁻²)Voc (V)ffη (%)Reference
NSPt-C6 14.420.690.636.22 rsc.org

Organic Field-Effect Transistors (OTFTs)

While direct applications of this compound in Organic Field-Effect Transistors (OTFTs) are not extensively documented in the provided search results, the broader class of phenothiazine derivatives has been explored for various organic electronic applications. Phenothiazines are known for their electron-rich nature, which makes them suitable as p-type semiconductor materials in OTFTs.

The performance of OTFTs is largely dependent on the charge transport characteristics of the organic semiconductor layer. The molecular structure and packing of the material in the solid state play a crucial role in determining its charge carrier mobility. The non-planar "butterfly" structure of the phenothiazine core can influence intermolecular π-π stacking, which is a key factor for efficient charge transport. mdpi.com

Research on related heterocyclic compounds provides insights into the potential of such materials. For instance, the development of π-conjugated polymers and oligomers has been a major focus in the field of organic electronics, with applications in OTFTs, organic solar cells, and organic light-emitting diodes. mdpi.comucm.es The synthesis of these materials often involves coupling reactions to create extended conjugated systems. tue.nlresearchgate.net The introduction of various functional groups can be used to tune the electronic properties and processability of the resulting materials. mdpi.com

Energy Storage Technologies: Organic Redox Flow Batteries

The phenothiazine scaffold, the core of this compound, has garnered significant attention for its use in non-aqueous organic redox flow batteries (NAORFBs). researchgate.netchemrxiv.org These batteries offer a promising solution for large-scale energy storage due to their tunable properties, decoupled energy and power densities, and potentially lower manufacturing costs. researchgate.netmdpi.com

Application as Anolytes

In the context of redox flow batteries, anolytes are the electrolytes used on the negative electrode side, where reduction occurs during the charging process. While the provided text primarily discusses phenothiazine derivatives as "posolytes" or catholytes (positive electrode), the fundamental redox properties of the phenothiazine core are relevant. mdpi.comresearchgate.net Some phenazine (B1670421) derivatives, which are structurally related to pyridophenothiazines, have been investigated as promising anolyte materials. rsc.org For instance, a novel phenazine derivative with oligomeric ethylene (B1197577) glycol ether substituents has been shown to undergo stable reduction at a low potential and exhibits excellent solubility. rsc.org An aqueous organic redox flow battery using a phenazine derivative as the anolyte demonstrated a high operating voltage and reversible capacity. researchgate.net

Molecular Engineering for Tunable Solubility, Stability, and Redox Potentials

Molecular engineering has emerged as a powerful tool for optimizing the performance of redox-active molecules for NAORFBs. researchgate.netchemrxiv.org By strategically modifying the core structure of phenothiazine, it is possible to fine-tune its solubility, stability, and redox potential.

Solubility: Limited solubility of the redox-active species can hinder the energy density of the battery. researchgate.netchemrxiv.org To address this, researchers have introduced various functional groups to the phenothiazine core. For example, the introduction of alkyl or alkoxy groups on the nitrogen atom has been shown to significantly improve solubility in common organic solvents. chemrxiv.org Furthermore, attaching oligoglycol substituents has led to phenothiazine derivatives with high solubility across all states of charge, reaching concentrations of up to 0.55 M in non-aqueous electrolytes. jcesr.org

Stability: The stability of the radical ions formed during the redox reactions is crucial for the long-term performance and cyclability of the battery. Introducing electron-donating groups, such as methoxy (B1213986) groups, para to the nitrogen atom in the phenothiazine ring has been shown to dramatically improve the stability of the doubly oxidized (dication) state. rsc.org This allows for two-electron transfer, which can increase the energy storage capacity of the material. rsc.orgacs.org

Redox Potential: The redox potential of the active material directly impacts the output voltage of the battery. Molecular modifications can be used to adjust this property. For instance, while monosubstituted phenothiazines may have a relatively low oxidation potential, further modifications can increase it. chemrxiv.org Appending diaminocyclopropenium substituents to the phenothiazine core has been shown to result in a dramatic increase in the redox potential. umich.edu

Here is an interactive data table summarizing the properties of some engineered phenothiazine derivatives for redox flow batteries:

CompoundRedox Potential (V vs. Fc/Fc⁺)Solubility (M)Key FeaturesReference
N-ethyl-3,7-bis(2-(2-methoxyethoxy)ethoxy)phenothiazine (B(MEEO)EPT) 0.65MiscibleTwo-electron donor, high solubility chemrxiv.org
Ethylpromethazine bis(trifluoromethanesulfonyl)imide (EPRT-TFSI) 1.12up to 1.3High redox potential, high solubility chemrxiv.org
New Phenothiazine Derivative Not specified0.55Stable across three states of charge jcesr.org
Diaminocyclopropenium-phenothiazine hybrid (4-EtBu) 0.64 and 1.00≥0.45Stable two-electron cycling, high potential umich.edu

Applications as Spectroscopic Probes

The inherent photophysical properties of the phenothiazine core make it a valuable scaffold for the development of spectroscopic probes. mdpi.comresearchgate.net These probes can be designed to detect various analytes or changes in the local environment through changes in their fluorescence or phosphorescence signals. nih.govthno.orgnih.gov

The design of such probes often involves modifying the phenothiazine structure to include a recognition site for the target analyte and a signaling unit. thno.org For instance, fluorescent probes based on the aza-BODIPY platform have been developed for visualizing acidic environments, such as those found in tumors. nih.gov While not directly based on this compound, this research highlights the potential of using heterocyclic scaffolds in probe design.

The photophysical properties of phenothiazine derivatives can be tuned by introducing different functional groups. For example, the introduction of d-pπ bonds, such as in sulfoxide (B87167) or N-phosphorylated derivatives, can enhance phosphorescence properties. mdpi.com The non-planar structure of phenothiazine can also be exploited to inhibit intermolecular π-π stacking, which can be beneficial for reducing self-quenching and improving emission quantum yields. mdpi.com

Studies on the photophysical properties of deazaalloxazine derivatives, which share some structural similarities with pyridophenothiazines, have shown that their fluorescence can be sensitive to pH changes. researchgate.net This suggests that this compound and its derivatives could potentially be developed as pH-sensitive fluorescent probes.

Integration into Conjugated Polymers and Oligomers

The integration of this compound and related phenothiazine units into conjugated polymers and oligomers is a promising strategy for developing new materials with tailored electronic and optical properties. mdpi.comucm.esresearchgate.net Conjugated polymers have been extensively studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). mdpi.comucm.es

The synthesis of these polymers often involves well-established coupling reactions, such as Suzuki or Stille coupling, to link different monomeric units. mdpi.comresearchgate.net The properties of the resulting polymer can be controlled by the choice of the monomers and the synthetic methodology. For example, the introduction of alternating donor and acceptor units along the polymer backbone is a common strategy for tuning the bandgap of the material. mdpi.com

While the direct polymerization of this compound is not detailed in the provided search results, the general principles of conjugated polymer synthesis are applicable. The phenothiazine unit can be incorporated as a donor moiety in a donor-acceptor copolymer. The synthesis of such polymers would likely involve the preparation of a suitably functionalized pyridophenothiazinone monomer, which could then be polymerized with a comonomer containing an acceptor unit. mdpi.comresearchgate.net

Oligomers, which are short-chain versions of polymers, are often synthesized as model compounds to study the relationship between structure and properties. ucm.estue.nl The study of oligomers containing the pyridophenothiazinone unit could provide valuable insights into the properties of the corresponding long-chain polymer.

Studies on Structure-Property Relationships in Polymeric Systems

Research on analogous polymeric systems has demonstrated that the strength of the donor and acceptor units directly correlates with the material's photophysical behavior. acs.org For instance, polymers containing phenothiazine exhibit stronger ICT effects compared to those with weaker donors like carbazole, leading to a red-shift in their absorption spectra. acs.org This shift is indicative of a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor.

In a hypothetical polymer incorporating this compound, the structure would facilitate significant ICT from the phenothiazine core to the pyridone segment. This relationship is further tunable. Modifying the polymer backbone, for example by introducing different π-spacers, can modulate the extent of electronic communication between the D-A units. mdpi.comnih.gov This allows for fine-tuning of the absorption and emission wavelengths. Furthermore, the rigid, polycyclic nature of the this compound unit would contribute to higher thermal stability in the resulting polymer, a desirable characteristic for electronic device fabrication. mdpi.com

Table 1: Predicted Structure-Property Relationships for Polymers Incorporating this compound

Structural FeaturePredicted Property InfluenceRationale
Phenothiazine Moiety Strong electron-donating character.The nitrogen and sulfur heteroatoms provide high electron density, promoting charge separation. acs.org
Fused Pyridone Ring Electron-accepting character.The carbonyl group and pyridine (B92270) nitrogen withdraw electron density, creating a strong acceptor. researchgate.net
Overall D-A Structure Enhanced Intramolecular Charge Transfer (ICT).Leads to lower energy absorption bands and potential for solvatochromism. mdpi.comacs.org
Rigid Polycyclic Unit High thermal stability (Tg).The fused ring system restricts bond rotation, leading to a more stable polymer structure. mdpi.com
Polymer Backbone Linkage Tunable electronic properties.The choice of co-monomers or π-spacers can alter conjugation length and D-A interaction strength. nih.gov

Two-Photon Absorption Properties of Conjugated Oligomers

Two-photon absorption (TPA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. Materials with high TPA cross-sections are in demand for applications such as 3D microfabrication, optical data storage, and bio-imaging. The design of molecules with strong TPA properties often relies on creating a significant change in the dipole moment upon excitation, a feature inherent to D-A systems.

Conjugated oligomers featuring phenothiazine as an electron-donating end-cap have demonstrated promising TPA capabilities. nih.gov The strong electron-donating nature of the phenothiazine group enhances the ICT character of the molecule, which is a key factor for achieving large TPA cross-sections. nih.gov When integrated into a conjugated oligomer, the this compound unit would function as a powerful D-A chromophore.

Studies on similar fluorenone-based conjugated oligomers have shown that phenothiazine end-groups lead to significant TPA performance. nih.gov The introduction of π-spacers, such as fluorene-ethylene units, can further enhance the TPA cross-section by extending the conjugation length while modulating the ICT interaction. nih.gov Theoretical calculations using the sum-over-essential states (SOS) approach have been employed to predict and rationalize the TPA cross-sections of such oligomers. nih.gov For an oligomer containing the this compound moiety, a strong TPA response would be anticipated due to the direct linkage of the potent phenothiazine donor and the pyridone acceptor, which facilitates a large transition dipole moment.

Table 2: Photophysical Properties of a Representative Phenothiazine-End-Capped Oligomer

ParameterDescriptionFinding
Absorption Maximum (λabs) Wavelength of maximum light absorption.Characterized by a π–π* transition and a lower energy ICT band. nih.gov
Emission Maximum (λem) Wavelength of maximum light emission.Often shows a significant Stokes shift and can be in the visible to near-infrared range.
Intramolecular Charge Transfer (ICT) Charge redistribution upon photoexcitation.Phenothiazine groups with strong electron-donating ability increase the ICT behavior. nih.gov
Two-Photon Absorption (TPA) Cross-Section (σTPA) A measure of the TPA probability.Enhanced by the presence of strong donor (phenothiazine) and acceptor groups and extended conjugation. nih.gov

Future Research Directions and Translational Perspectives

Strategic Design of Novel Derivatives with Enhanced Potency and Selectivity

The development of new derivatives of 5H-Pyrido[3,2-a]phenothiazin-5-one with improved biological activity hinges on a strategic approach to molecular design. Researchers are focusing on modifying the core structure to enhance potency and selectivity for specific biological targets. Key strategies include the introduction of various substituents on the pyridine (B92270) and phenothiazine (B1677639) ring systems. nih.gov

For instance, the addition of different functional groups can alter the electronic properties and steric profile of the molecule, influencing its binding affinity to target proteins. nih.gov The aim is to create a comprehensive structure-activity relationship (SAR) to guide the synthesis of compounds with optimized therapeutic effects. nih.gov This involves synthesizing and screening a large number of derivatives to identify those with the most desirable biological activities. nih.gov

Derivative Type Design Strategy Desired Outcome
Substituted PyridophenothiazinesIntroduction of various functional groups at different positions of the core scaffold.Enhanced potency, improved selectivity, and favorable pharmacokinetic properties.
Bioisosteric ReplacementsReplacing parts of the molecule with other groups that have similar physical or chemical properties.Overcome challenges like toxicity or poor bioavailability while retaining or improving activity.
Hybrid MoleculesCombining the pyridophenothiazine scaffold with other known pharmacophores.Create dual-action agents or compounds with novel mechanisms of action.

Deeper Elucidation of Molecular Mechanisms of Action and Target Identification

A fundamental aspect of future research is to gain a deeper understanding of how this compound and its derivatives exert their biological effects at the molecular level. While some studies have pointed towards DNA intercalation as a potential mechanism for their antiproliferative activity, a comprehensive picture of their molecular targets is still emerging. nih.govresearchgate.net

In silico target screening has identified cholinesterases as potential targets for some phenothiazine derivatives. nih.gov Molecular docking studies can further elucidate the binding interactions between these compounds and their target proteins, providing insights into the structural basis of their activity. nih.gov Experimental validation of these in silico predictions is crucial for confirming the identified targets.

Future investigations will likely involve a combination of computational and experimental approaches, including:

Target-based screening: Testing the compounds against a panel of known biological targets.

Phenotypic screening: Observing the effects of the compounds on cells or organisms to identify novel pathways and targets.

Omics technologies: Utilizing genomics, proteomics, and metabolomics to understand the global cellular response to treatment with these compounds.

Development of Advanced and Sustainable Synthetic Methodologies

The advancement of this compound research is also dependent on the development of efficient and environmentally friendly synthetic methods. Traditional synthetic routes can sometimes be lengthy and may involve harsh reaction conditions or the use of hazardous reagents.

Modern synthetic strategies are increasingly focused on the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. mdpi.com This includes the exploration of novel catalytic systems and the use of more sustainable solvents. For example, metal-ion assistance has been shown to improve the yield and selectivity of the synthesis of related pyridophenoxazinones. unibas.it The development of one-pot or multi-component reactions can also streamline the synthesis of complex derivatives.

Synthetic Approach Advantages
Microwave-assisted synthesisShorter reaction times, cleaner reactions, and higher yields. mdpi.com
Flow chemistryImproved safety, scalability, and integration with other technologies.
Solvent-free reactionsReduced waste and minimal environmental impact. mdpi.com
BiocatalysisUse of enzymes for highly selective and environmentally benign transformations.

Integration of Predictive Computational Models for Rational Compound Design

Computational modeling plays an increasingly vital role in modern drug discovery and materials science. For this compound derivatives, predictive computational models can significantly accelerate the design and optimization process. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the chemical structure of the compounds and their biological activity. nih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. Molecular docking simulations can predict the binding modes of these derivatives to their biological targets, providing insights for rational design. nih.gov

Furthermore, computational methods can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the development process. nih.gov

Exploration of New Therapeutic Targets and Disease Applications

While initial research on this compound and its analogs has focused on their potential as anticancer agents, their structural features suggest that they may have a broader range of therapeutic applications. nih.govresearchgate.net The phenothiazine core is a well-known pharmacophore present in various drugs with antipsychotic, antihistaminic, and other activities. nih.govlongdom.org

Future research should explore the potential of these compounds to modulate other biological targets and treat a wider range of diseases. This could include:

Neurodegenerative diseases: Given the known neurological effects of some phenothiazines. nih.gov

Infectious diseases: Phenothiazine derivatives have shown antimicrobial properties. nih.gov

Inflammatory disorders: The anti-inflammatory potential of related heterocyclic compounds has been demonstrated. nih.gov

The exploration of new therapeutic applications will require extensive screening against a diverse set of biological assays and disease models.

Expansion into Emerging Material Science Frontiers

The unique photophysical and electronic properties of the this compound scaffold make it an attractive candidate for applications in material science. The planar, electron-rich tetracyclic system suggests potential for use in organic electronics.

Potential material science applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of these compounds could be harnessed for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): The electron-donating and accepting capabilities of the scaffold could be utilized in the design of new materials for solar cells.

Sensors: The sensitivity of the electronic structure to the surrounding environment could be exploited for the development of chemical or biological sensors.

Research in this area will involve the synthesis of derivatives with tailored electronic and optical properties and their characterization using advanced spectroscopic and electrochemical techniques.

Repurposing and Repositioning of this compound Derivatives

Drug repurposing, or finding new uses for existing drugs, is a cost-effective strategy for drug development. Given that the phenothiazine scaffold is already present in approved drugs, there is an opportunity to explore the repurposing of existing phenothiazine-based medications or their derivatives for new therapeutic indications. nih.gov

This could involve screening libraries of known phenothiazine compounds against new biological targets or in different disease models. For example, antipsychotic phenothiazines could be investigated for their potential anticancer effects. nih.gov The structural similarity of this compound to these existing drugs provides a strong rationale for exploring its potential in a variety of therapeutic areas beyond its initial focus.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing functional groups into the 5H-pyrido[3,2-a]phenothiazin-5-one scaffold to enhance antiproliferative activity?

  • Methodology : Substituents at positions 9 and 10 of the pyridophenothiazinone framework can be modified via carboxamide linkages. For example, attaching a flexible basic L-lysine side chain improves DNA-binding affinity and aqueous solubility . Electron-withdrawing groups (e.g., nitro) at R1 or R2 positions significantly enhance cytotoxicity, while electron-donating groups (e.g., methyl) reduce activity by 10–100-fold .
  • Experimental Design : Use Suzuki coupling or nucleophilic substitution to introduce substituents, followed by antiproliferative assays (e.g., IC50 determination in MCF-7 breast cancer cells) .

Q. How do structural modifications of this compound influence its DNA intercalation and Topoisomerase (Topo) inhibition?

  • Methodology : Planar tetracyclic chromophores enable DNA intercalation, while cationic side chains (e.g., L-lysine) strengthen electrostatic interactions with DNA phosphate backbones . Molecular modeling and DNA-binding assays (e.g., ethidium bromide displacement) confirm groove-binding modes .
  • Key Findings : Derivatives with pyridine nitrogen in the "W" position of ring D exhibit stronger DNA binding, whereas structural isomers (e.g., pyrido[2,3-a]phenothiazinones) may act via non-intercalative mechanisms .

Advanced Research Questions

Q. What molecular mechanisms link this compound to HOX gene network regulation in cancer cells?

  • Methodology : Evaluate gene expression (e.g., RT-qPCR for lncRNA HOTAIR and HOXC9–HOXC13) in treated MCF-7 cells. Use chromatin immunoprecipitation (ChIP) to assess histone modification changes at HOX loci .
  • Data Interpretation : The compound downregulates HOX gene expression by disrupting HOTAIR-mediated chromatin remodeling, counteracting epithelial-mesenchymal transition (EMT) in breast cancer .

Q. How can molecular docking resolve contradictions in structure-activity relationships (SAR) for pyridophenothiazinone derivatives?

  • Methodology : Perform comparative docking studies (e.g., AutoDock Vina) using Topo-DNA complexes. Analyze binding poses of active (e.g., nitro-substituted) vs. inactive (e.g., methyl-substituted) derivatives .
  • Case Study : Despite similar structures, pyrido[2,3-a]phenothiazinone (compound 12) shows unexpected high activity, suggesting alternative targets like Topo IIα or kinase inhibition .

Q. What strategies mitigate solubility and toxicity challenges in preclinical development of this compound analogs?

  • Methodology : Conjugate the core scaffold with amino acids (e.g., L-lysine) to improve aqueous solubility and reduce multidrug resistance (MDR) protein-mediated efflux . Validate via pharmacokinetic studies (e.g., plasma stability assays) .
  • Experimental Design : Use in vivo xenograft models to compare parent drugs vs. conjugates for tumor uptake and off-target toxicity .

Data Contradiction Analysis

Q. Why do some structural isomers of this compound exhibit divergent antiproliferative activities despite similar DNA-binding properties?

  • Hypothesis Testing : Compare Topo I/II inhibition profiles (e.g., supercoiled DNA relaxation assays) and transcriptomic analyses (RNA-seq) to identify off-target pathways. For example, compound 12 (pyrido[2,3-a] isomer) may inhibit kinases involved in cell cycle progression .
  • Resolution : Integrate molecular dynamics simulations to assess isomer-specific interactions with non-DNA targets (e.g., ATP-binding pockets of kinases) .

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